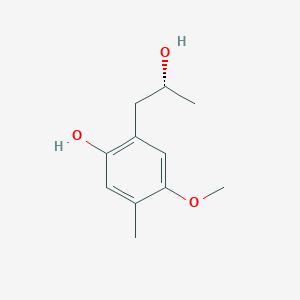
Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Benzèneéthanol, 2-hydroxy-5-méthoxy-alpha,4-diméthyl-, ®- est un composé organique complexe avec une structure unique qui comprend un cycle benzénique, un groupe éthanol et divers groupes fonctionnels tels que des groupes hydroxyle, méthoxy et méthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Benzèneéthanol, 2-hydroxy-5-méthoxy-alpha,4-diméthyl-, ®- implique généralement plusieurs étapes, notamment l'introduction de groupes fonctionnels sur le cycle benzénique. Les voies de synthèse courantes comprennent :
Substitution aromatique électrophile : Cette méthode implique la substitution d'atomes d'hydrogène sur le cycle benzénique par des groupes fonctionnels tels que des groupes hydroxyle et méthoxy.
Réactions de réduction et d'oxydation : Ces réactions sont utilisées pour introduire ou modifier des groupes fonctionnels sur le cycle benzénique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des méthodes similaires mais optimisées pour l'efficacité et le rendement. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées garantit la production de composés de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le Benzèneéthanol, 2-hydroxy-5-méthoxy-alpha,4-diméthyl-, ®- subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène au composé, souvent conduisant à la formation de cétones ou d'acides carboxyliques.
Réduction : Cette réaction implique l'élimination de l'oxygène ou l'ajout d'hydrogène, conduisant à la formation d'alcools ou d'alcanes.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
Le Benzèneéthanol, 2-hydroxy-5-méthoxy-alpha,4-diméthyl-, ®- a diverses applications dans la recherche scientifique, notamment :
Biologie : Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Médecine : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme d'action
Le mécanisme d'action du Benzèneéthanol, 2-hydroxy-5-méthoxy-alpha,4-diméthyl-, ®- implique son interaction avec diverses cibles moléculaires et voies. Les groupes hydroxyle et méthoxy jouent un rôle crucial dans sa réactivité et son activité biologique. Le composé peut interagir avec les enzymes et les récepteurs, conduisant à divers effets biochimiques .
Applications De Recherche Scientifique
Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, ®- has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, ®- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzèneéthanol, 2-hydroxy- : Structure similaire mais ne contient pas les groupes méthoxy et méthyle supplémentaires.
Benzèneéthanol, 2-méthoxy- : Structure similaire mais ne contient pas les groupes hydroxyle et méthyle supplémentaires.
Benzèneméthanol, 4-hydroxy- : Structure similaire mais ne contient pas les groupes méthoxy et méthyle supplémentaires.
Unicité
Le Benzèneéthanol, 2-hydroxy-5-méthoxy-alpha,4-diméthyl-, ®- est unique en raison de la présence de groupes hydroxyle et méthoxy, ainsi que de groupes méthyle supplémentaires.
Propriétés
Numéro CAS |
58262-09-2 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-[(2R)-2-hydroxypropyl]-4-methoxy-5-methylphenol |
InChI |
InChI=1S/C11H16O3/c1-7-4-10(13)9(5-8(2)12)6-11(7)14-3/h4,6,8,12-13H,5H2,1-3H3/t8-/m1/s1 |
Clé InChI |
MEOIDQOWHAOITR-MRVPVSSYSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1OC)C[C@@H](C)O)O |
SMILES canonique |
CC1=CC(=C(C=C1OC)CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


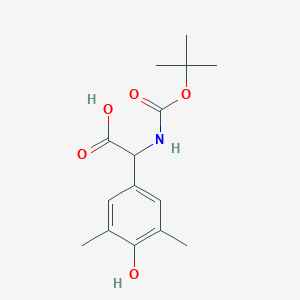
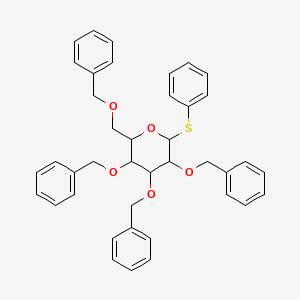
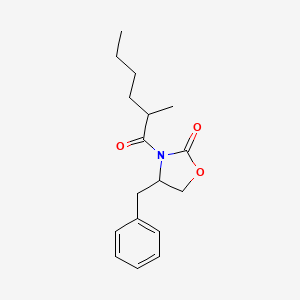

![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)


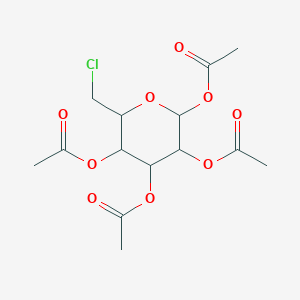

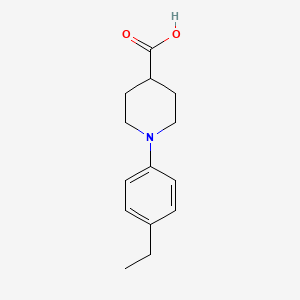

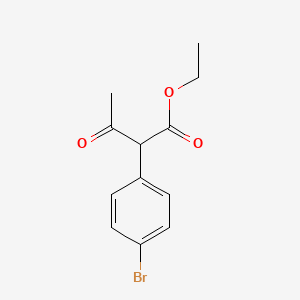

![2-[Acetyl(methyl)amino]-1-phenylpropyl acetate](/img/structure/B12285893.png)
